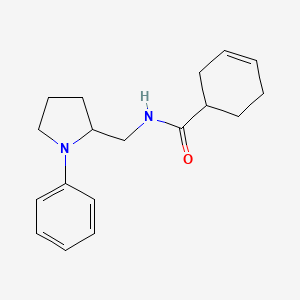
N-((1-phenylpyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-phenylpyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a phenyl group attached to it . It also has a cyclohexene ring, which is a six-membered ring with one double bond, and a carboxamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the attachment of the phenyl group, and the formation of the cyclohexene ring. The carboxamide group could be introduced in the final step through a reaction with an appropriate carboxylic acid derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrrolidine ring and the phenyl group would contribute to the compound’s polarity, while the cyclohexene ring would add some degree of unsaturation .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The double bond in the cyclohexene ring could participate in addition reactions, while the carboxamide group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
Radioactive Metabolites in PET Studies
Compounds structurally related to N-((1-phenylpyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide have been utilized in the development of radioactive metabolites for positron emission tomography (PET) studies. For instance, WAY-100635 and its metabolites, labeled with carbon-11, have shown promise in PET imaging to study 5-HT1A receptors in the human brain. These studies are crucial for understanding receptor-binding parameters and the kinetics of radioactivity uptake in the brain, which can inform neuropharmacological research and the development of novel therapeutic agents (Osman et al., 1996).
Metabolism and Pharmacokinetics
Research on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into the metabolism and pharmacokinetics of novel therapeutic agents. These studies are fundamental in drug development, offering information on drug disposition, metabolic pathways, and the identification of metabolites through methods like high-performance liquid chromatography-mass spectrometry. Understanding the metabolism and excretion of these compounds can guide the safe and effective use of related drugs in treating conditions such as insomnia (Renzulli et al., 2011).
Repellent Efficacy
Compounds with structural similarities to this compound have been explored for their repellent efficacy against arthropods. For example, SS220, a chiral piperidine analog, has been compared with Deet and Bayrepel in laboratory assays against mosquitoes, demonstrating its potential as an effective repellent. Such research contributes to the development of new and effective repellents for protection against arthropod disease vectors (Klun et al., 2003).
Novel Uremic Toxins
The study of N-methyl-2-pyridone-5-carboxamide (2PY) provides an example of investigating novel uremic toxins. Understanding the role of such compounds in chronic renal failure (CRF) patients and their impact on physiological processes, such as the inhibition of poly(ADP-ribose) polymerase (PARP-1), can inform the management of CRF and related conditions. Research in this area highlights the potential systemic effects of related compounds and the importance of monitoring their levels in patients with kidney dysfunction (Rutkowski et al., 2003).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-18(15-8-3-1-4-9-15)19-14-17-12-7-13-20(17)16-10-5-2-6-11-16/h1-3,5-6,10-11,15,17H,4,7-9,12-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVCNGVLLXXZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
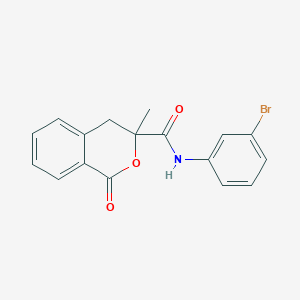
![(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2771398.png)
![N-(5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2771400.png)

![Tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2771402.png)
![Lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B2771404.png)
![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2771405.png)
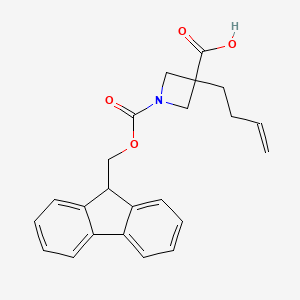
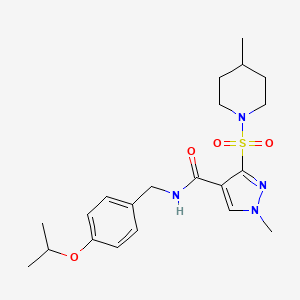
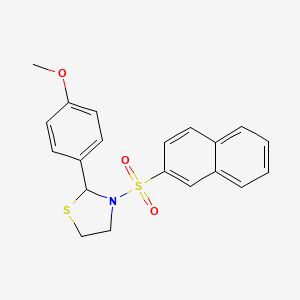

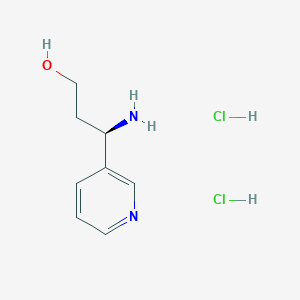
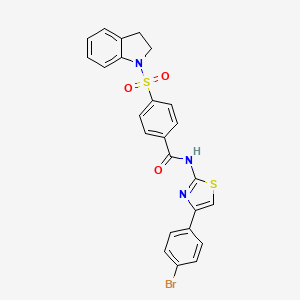
![N-(4-chlorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2771420.png)
